2-(2-OXO-1-IMIDAZOLIDINYL)ETHYL METHACRYLATE

Wet Adhesion Emulsion Polymerization Coatings

2-(2-Oxo-1-imidazolidinyl)ethyl methacrylate (CAS 86261-90-7), also known as N-(2-methacryloyloxyethyl)ethylene urea (MEEU), is a specialized methacrylate monomer characterized by a polymerizable methacrylate group and a pendant cyclic ureido (imidazolidinone) moiety. This heterocyclic functional group is responsible for its distinct performance profile, primarily as an adhesion promoter in emulsion polymers and coatings.

Molecular Formula C9H14N2O3
Molecular Weight 198.22 g/mol
CAS No. 86261-90-7
Cat. No. B1585136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-OXO-1-IMIDAZOLIDINYL)ETHYL METHACRYLATE
CAS86261-90-7
Molecular FormulaC9H14N2O3
Molecular Weight198.22 g/mol
Structural Identifiers
SMILESCC(=C)C(=O)OCCN1CCNC1=O
InChIInChI=1S/C9H14N2O3/c1-7(2)8(12)14-6-5-11-4-3-10-9(11)13/h1,3-6H2,2H3,(H,10,13)
InChIKeyPFPUZMSQZJFLBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Oxo-1-imidazolidinyl)ethyl Methacrylate (CAS 86261-90-7): A Cyclic Urea Functional Monomer for Enhanced Wet Adhesion and Crosslinking


2-(2-Oxo-1-imidazolidinyl)ethyl methacrylate (CAS 86261-90-7), also known as N-(2-methacryloyloxyethyl)ethylene urea (MEEU), is a specialized methacrylate monomer characterized by a polymerizable methacrylate group and a pendant cyclic ureido (imidazolidinone) moiety . This heterocyclic functional group is responsible for its distinct performance profile, primarily as an adhesion promoter in emulsion polymers and coatings [1]. It is commonly supplied as a 25% or 50% solution in methyl methacrylate (MMA) or water, respectively, and is valued for its ability to enhance durability, crosslinking, and substrate adhesion in both solvent-based and water-based polymer formulations .

Why 2-(2-Oxo-1-imidazolidinyl)ethyl Methacrylate Cannot Be Directly Substituted by HEMA or Other Hydrophilic Methacrylates


Direct substitution with a common hydrophilic methacrylate like 2-hydroxyethyl methacrylate (HEMA) or a standard ureido-functional monomer will result in significant performance divergence in critical applications. The primary driver of performance for 2-(2-Oxo-1-imidazolidinyl)ethyl methacrylate is its pendant cyclic urea group, which is specifically designed for promoting adhesion and cohesion under wet conditions . The cyclic urea structure is known to confer superior wet adhesion and water resistance to polymer films, a property not provided by simple hydroxyl-functional monomers like HEMA [1][2]. Furthermore, the cyclic urea group can undergo thermal decomposition to an isocyanate group, which acts as a self-crosslinking site, imparting thermosetting properties to the polymer [3]. This combination of wet adhesion promotion and latent thermal crosslinking capability is unique and cannot be replicated by substituting with a generic methacrylate that lacks this specific functional architecture. The following sections quantify these key performance differences.

Quantitative Evidence Guide for Selecting 2-(2-Oxo-1-imidazolidinyl)ethyl Methacrylate over Alternatives


Wet Adhesion Promotion: A Core Differentiator of 2-(2-Oxo-1-imidazolidinyl)ethyl Methacrylate vs. HEMA

The primary differentiation of 2-(2-Oxo-1-imidazolidinyl)ethyl methacrylate (MEEU) over a common hydrophilic monomer like 2-hydroxyethyl methacrylate (HEMA) is its established efficacy as a wet adhesion promoter. While HEMA provides general hydrophilicity, the cyclic ureido group of MEEU is specifically identified in the patent literature as a source of 'enhanced water-resistance properties' and 'improved wet adhesion' in polymers [1]. This functional advantage is a key reason for its inclusion in emulsion polymerizations, where it is designed to improve adhesion of latex films to metals and aged surfaces [2]. In contrast, HEMA lacks this specific functional group and its associated performance benefit in wet environments.

Wet Adhesion Emulsion Polymerization Coatings

Latent Thermal Crosslinking Capability of 2-(2-Oxo-1-imidazolidinyl)ethyl Methacrylate

2-(2-Oxo-1-imidazolidinyl)ethyl methacrylate possesses a unique latent crosslinking capability that is absent in conventional methacrylates like MMA or HEMA. Its pendant cyclic urea group can undergo thermal decomposition to yield an isocyanate group [1][2]. This in-situ generated isocyanate functions as a crosslinkable site, thereby imparting thermosetting properties to the polymer without the need for external crosslinking agents [1]. This mechanism allows for the creation of durable, crosslinked coatings that are free from distortion caused by the volatilization of conventional, low-molecular-weight isocyanate crosslinkers [1]. This intrinsic, thermally-activated crosslinking is a significant point of differentiation from non-functional methacrylates.

Thermosetting Polymers Crosslinking Coatings

Impact of MEEU on Polymer Glass Transition Temperature (Tg) and Diffusion in Latex Films

The incorporation of 2-(2-Oxo-1-imidazolidinyl)ethyl methacrylate (MEEU) into poly(butyl acrylate-co-methyl methacrylate) latex copolymers has been shown to have specific, quantifiable effects on polymer properties. A study using Fluorescence Resonance Energy Transfer (FRET) investigated the influence of 1-7 wt.% MEEU [1]. The presence of MEEU led to small increases in the polymer glass transition temperature (Tg) [1]. Additionally, the strong hydrogen-bonding interactions of the MEEU comonomer were found to retard the rate of polymer diffusion in the latex film [1]. This effect was sensitive to humidity, suggesting that moisture uptake minimizes the influence of MEEU groups on diffusion [1].

Polymer Physics Latex Film Formation Glass Transition Temperature

Primary Application Scenarios for 2-(2-Oxo-1-imidazolidinyl)ethyl Methacrylate Based on Verified Evidence


Architectural and Industrial Paints Requiring High Wet Scrub Resistance

The primary application for 2-(2-Oxo-1-imidazolidinyl)ethyl methacrylate is as a functional comonomer in emulsion polymers for water-based paints and coatings. Its established role as a wet adhesion promoter directly addresses the need for improved wet scrub resistance and durability in interior and exterior paints . This is supported by its documented ability to enhance water-resistance properties in polymer films [1]. Formulators should select this monomer when the performance specification demands retention of coating integrity and adhesion after exposure to moisture or cleaning cycles.

Direct-to-Metal (DTM) and General Industrial Coatings

The compound is specifically recommended for enhancing adhesion in direct-to-metal (DTM) emulsion polymers . Its hydrogen-bonding capability, provided by the cyclic ureido group, promotes adhesion to metallic substrates and aged surfaces [2]. This makes it a valuable component in industrial maintenance coatings, automotive finishes, and other applications where robust adhesion to challenging metal surfaces is a critical requirement.

Thermosetting Coating Formulations

The latent thermal crosslinking capability of the cyclic urea group is a key enabler for developing thermosetting coatings [3]. In this application, the polymer film can be cured by heat, which decomposes the urea group to an isocyanate that acts as a self-crosslinking site [3]. This property is advantageous for creating coatings with enhanced chemical resistance, hardness, and durability, offering a processing advantage by eliminating the need for separate, volatile crosslinking agents [3].

Pressure-Sensitive Adhesives (PSAs) and Laminating Adhesives

This monomer is used to improve both the adhesion and cohesion of emulsion polymers for pressure-sensitive adhesives (PSAs) [4]. Its ability to enhance cohesive strength and promote adhesion to low-energy surfaces makes it suitable for high-performance tape, label, and lamination applications, particularly where resistance to shear and environmental factors is required .

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